N-[1-[(benzylamino)carbonyl]-2-(5-phenyl-2-furyl)vinyl]benzamide
Overview
Description
N-[1-[(benzylamino)carbonyl]-2-(5-phenyl-2-furyl)vinyl]benzamide, also known as BFA-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzamide family and has a molecular weight of 469.58 g/mol.
Mechanism of Action
The mechanism of action of N-[1-[(benzylamino)carbonyl]-2-(5-phenyl-2-furyl)vinyl]benzamide involves its ability to bind to zinc ions and induce apoptosis in cancer cells. N-[1-[(benzylamino)carbonyl]-2-(5-phenyl-2-furyl)vinyl]benzamide has a high affinity for zinc ions and can bind to them in biological systems. This binding can lead to the activation of the caspase-3 pathway, which ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[1-[(benzylamino)carbonyl]-2-(5-phenyl-2-furyl)vinyl]benzamide have been studied extensively in vitro and in vivo. Studies have shown that N-[1-[(benzylamino)carbonyl]-2-(5-phenyl-2-furyl)vinyl]benzamide can induce apoptosis in cancer cells by activating the caspase-3 pathway. Additionally, N-[1-[(benzylamino)carbonyl]-2-(5-phenyl-2-furyl)vinyl]benzamide has been shown to inhibit the growth of several cancer cell lines, including breast cancer and lung cancer.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-[1-[(benzylamino)carbonyl]-2-(5-phenyl-2-furyl)vinyl]benzamide in lab experiments is its high affinity for zinc ions. This makes it an excellent fluorescent probe for the detection of zinc ions in biological systems. Additionally, N-[1-[(benzylamino)carbonyl]-2-(5-phenyl-2-furyl)vinyl]benzamide has been shown to have potential applications as an anticancer agent.
One of the limitations of using N-[1-[(benzylamino)carbonyl]-2-(5-phenyl-2-furyl)vinyl]benzamide in lab experiments is its potential toxicity. Studies have shown that N-[1-[(benzylamino)carbonyl]-2-(5-phenyl-2-furyl)vinyl]benzamide can induce apoptosis in normal cells in addition to cancer cells. Additionally, N-[1-[(benzylamino)carbonyl]-2-(5-phenyl-2-furyl)vinyl]benzamide has been shown to have potential side effects on the liver and kidneys.
Future Directions
There are several future directions for research on N-[1-[(benzylamino)carbonyl]-2-(5-phenyl-2-furyl)vinyl]benzamide. One potential area of research is the development of more selective fluorescent probes for the detection of zinc ions in biological systems. Additionally, further research is needed to determine the potential applications of N-[1-[(benzylamino)carbonyl]-2-(5-phenyl-2-furyl)vinyl]benzamide as an anticancer agent, including its efficacy in animal models and potential side effects.
Scientific Research Applications
N-[1-[(benzylamino)carbonyl]-2-(5-phenyl-2-furyl)vinyl]benzamide has been studied extensively for its potential applications in various scientific research fields. One of the major areas of research involves its use as a fluorescent probe for the detection of zinc ions in biological systems. N-[1-[(benzylamino)carbonyl]-2-(5-phenyl-2-furyl)vinyl]benzamide has been shown to have a high affinity for zinc ions and can be used to monitor zinc ion concentrations in living cells.
Another area of research involves the use of N-[1-[(benzylamino)carbonyl]-2-(5-phenyl-2-furyl)vinyl]benzamide as a potential anticancer agent. Studies have shown that N-[1-[(benzylamino)carbonyl]-2-(5-phenyl-2-furyl)vinyl]benzamide can induce apoptosis in cancer cells by activating the caspase-3 pathway. Additionally, N-[1-[(benzylamino)carbonyl]-2-(5-phenyl-2-furyl)vinyl]benzamide has been shown to inhibit the growth of several cancer cell lines, including breast cancer and lung cancer.
properties
IUPAC Name |
N-[(E)-3-(benzylamino)-3-oxo-1-(5-phenylfuran-2-yl)prop-1-en-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O3/c30-26(22-14-8-3-9-15-22)29-24(27(31)28-19-20-10-4-1-5-11-20)18-23-16-17-25(32-23)21-12-6-2-7-13-21/h1-18H,19H2,(H,28,31)(H,29,30)/b24-18+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEKZGHHUVQIDX-HKOYGPOVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=C(O2)C3=CC=CC=C3)/NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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